molecular formula C14H9N3O3 B11990609 4-((2-Hydroxy-5-nitro-benzylidene)-amino)-benzonitrile CAS No. 5265-04-3

4-((2-Hydroxy-5-nitro-benzylidene)-amino)-benzonitrile

Cat. No.: B11990609
CAS No.: 5265-04-3
M. Wt: 267.24 g/mol
InChI Key: YTIPXVOVERFPRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-Hydroxy-5-nitro-benzylidene)-amino)-benzonitrile is an organic compound with a complex structure that includes both hydroxy and nitro functional groups

Preparation Methods

The synthesis of 4-((2-Hydroxy-5-nitro-benzylidene)-amino)-benzonitrile typically involves a multi-step process. One common method includes the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 4-aminobenzonitrile. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

4-((2-Hydroxy-5-nitro-benzylidene)-amino)-benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The hydroxy and nitro groups can participate in electrophilic and nucleophilic substitution reactions, respectively. Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((2-Hydroxy-5-nitro-benzylidene)-amino)-benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((2-Hydroxy-5-nitro-benzylidene)-amino)-benzonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxy group can form hydrogen bonds with target molecules, influencing their activity and function . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4-((2-Hydroxy-5-nitro-benzylidene)-amino)-benzonitrile include:

    2-Hydroxy-5-nitrobenzaldehyde: A precursor in the synthesis of the target compound.

    4-Aminobenzonitrile: Another precursor used in the synthesis.

    2-(2-Hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one: A compound with similar structural features but different biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

5265-04-3

Molecular Formula

C14H9N3O3

Molecular Weight

267.24 g/mol

IUPAC Name

4-[(2-hydroxy-5-nitrophenyl)methylideneamino]benzonitrile

InChI

InChI=1S/C14H9N3O3/c15-8-10-1-3-12(4-2-10)16-9-11-7-13(17(19)20)5-6-14(11)18/h1-7,9,18H

InChI Key

YTIPXVOVERFPRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.